REACTION_CXSMILES
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[NH2:1][C:2]1[S:3][C:4]([C:7]#[N:8])=[CH:5][N:6]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>C(O)(=O)C>[C:9]([NH:1][C:2]1[S:3][C:4]([C:7]#[N:8])=[CH:5][N:6]=1)(=[O:11])[CH3:10]
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Name
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|
Quantity
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2.14 g
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Type
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reactant
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Smiles
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NC=1SC(=CN1)C#N
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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Quantity
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1.8 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reaction at 100° C. for 30 min
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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The reaction product was cooled down
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Type
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FILTRATION
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Details
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filtered
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Name
|
|
Type
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product
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Smiles
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C(C)(=O)NC=1SC(=CN1)C#N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 80% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |